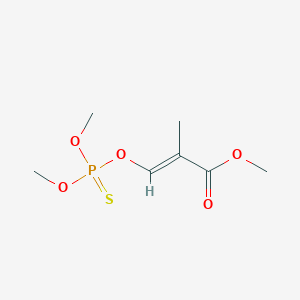
Methacrifos
Übersicht
Beschreibung
Methacrifos is an organophosphate insecticide with the chemical formula C₇H₁₃O₅PS and a molecular weight of 240.214. It is primarily used to control pests such as mites and beetles. This compound functions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to the accumulation of acetylcholine at nerve endings and causing paralysis in the targeted pests .
Wissenschaftliche Forschungsanwendungen
Methacrifos has several scientific research applications, including:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibition on biological systems.
Medicine: Research on potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of new insecticides and pest control methods
Wirkmechanismus
Methacrifos, also known as trans-Methacrifos, is a synthetic organophosphate insecticide and acaricide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the cholinesterase enzyme . Cholinesterase is crucial for the proper functioning of the nervous system as it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound disrupts the normal functioning of the nervous system, leading to a variety of symptoms.
Mode of Action
This compound acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. The result is a rapid knockdown effect, along with some residual activity .
Pharmacokinetics
It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness can be affected by the presence of other organophosphates, which can potentiate its toxicity . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment can affect its stability and degradation .
Biochemische Analyse
Biochemical Properties
Methacrifos plays a significant role in biochemical reactions, particularly in inhibiting acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve impulse transmission and eventual paralysis of the pest . This compound interacts with various biomolecules, including proteins and enzymes involved in the nervous system of insects. The primary interaction is with acetylcholinesterase, where this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine .
Cellular Effects
This compound affects various types of cells and cellular processes. In insects, it disrupts normal nerve function by inhibiting acetylcholinesterase, leading to continuous stimulation of muscles and nerves . This disruption affects cell signaling pathways, particularly those involving neurotransmitters. This compound can also influence gene expression related to stress responses and detoxification processes in insects. In mammalian cells, exposure to this compound can lead to similar disruptions in nerve function, although the effects are typically less pronounced due to differences in acetylcholinesterase sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to an accumulation of acetylcholine at synapses, causing continuous stimulation of nerves and muscles. This compound also affects other enzymes and proteins involved in detoxification processes, such as cytochrome P450 enzymes, which can metabolize this compound into less toxic compounds . Additionally, this compound can induce changes in gene expression related to stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under neutral and acidic conditions but can degrade more rapidly under alkaline conditions . Over time, the degradation products of this compound can accumulate, potentially leading to reduced efficacy and changes in its impact on cellular function. Long-term exposure to this compound in laboratory studies has shown that it can cause persistent disruptions in nerve function and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms of acetylcholinesterase inhibition, such as muscle twitching and mild tremors . At higher doses, the effects become more severe, leading to paralysis and potentially death due to respiratory failure. In animal studies, threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity . High doses of this compound can also cause adverse effects on non-target organisms, including mammals, due to its neurotoxic properties .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. In insects and mammals, this compound is metabolized by cytochrome P450 enzymes into less toxic compounds . These metabolites can then be further processed and excreted from the body. The primary metabolic pathway involves the demethylation of this compound, leading to the formation of mono- and di-desmethylated metabolites . These metabolites are generally less effective as acetylcholinesterase inhibitors, reducing the overall toxicity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In insects, this compound can be absorbed through the cuticle and distributed throughout the body via the hemolymph . In mammals, this compound is absorbed through the gastrointestinal tract, skin, or respiratory system and distributed via the bloodstream . This compound can bind to plasma proteins, which facilitates its transport to various tissues, including the nervous system . The distribution of this compound within tissues can affect its efficacy and toxicity, with higher concentrations typically found in nervous tissues due to its mode of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic clefts of nerve cells, where it exerts its inhibitory effects on acetylcholinesterase . This compound can also localize to other cellular compartments involved in detoxification, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to specific subcellular compartments is influenced by its chemical properties and interactions with cellular transport mechanisms . Post-translational modifications and binding to specific proteins can also affect the localization and activity of this compound within cells .
Vorbereitungsmethoden
Methacrifos can be synthesized through various chemical routes. One common method involves the reaction of dimethyl phosphorothioate with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Methacrifos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Vergleich Mit ähnlichen Verbindungen
Methacrifos is similar to other organophosphate insecticides such as malathion, parathion, and chlorpyrifos. this compound is unique in its specific chemical structure, which includes a dimethoxyphosphinothioyl group and a methyl ester group. This unique structure contributes to its specific mode of action and effectiveness against certain pests .
Similar Compounds
- Malathion
- Parathion
- Chlorpyrifos
This compound stands out due to its specific chemical properties and the particular pests it targets, making it a valuable compound in pest control .
Eigenschaften
IUPAC Name |
methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHCMPOMKHKEU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COP(=S)(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\OP(=S)(OC)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058144 | |
| Record name | Methacrifos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62610-77-9 | |
| Record name | trans-Methacrifos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62610-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrifos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062610779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacrifos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-((dimethoxyphosphinothioyl)oxy)-2-methyl-, methyl ester, (E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACRIFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJE7U43O5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




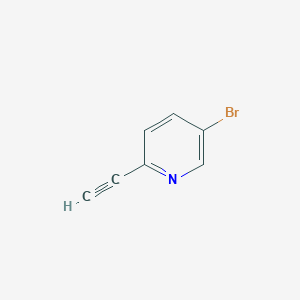
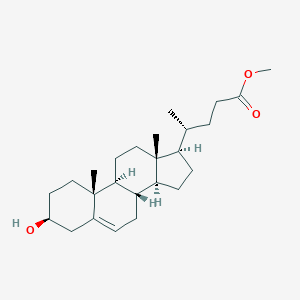
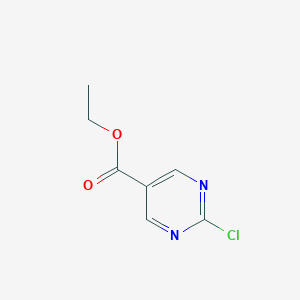
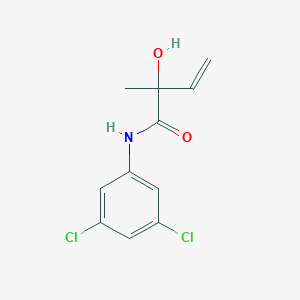
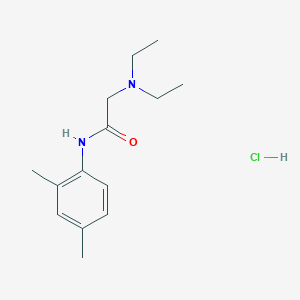
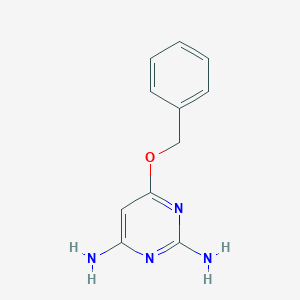
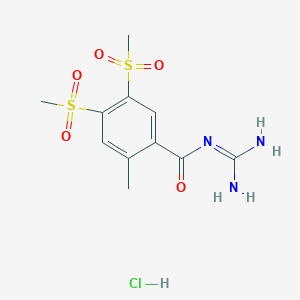

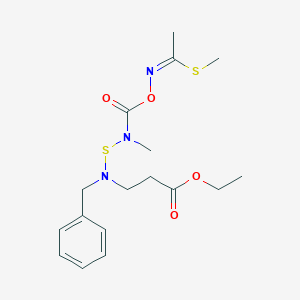
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)


